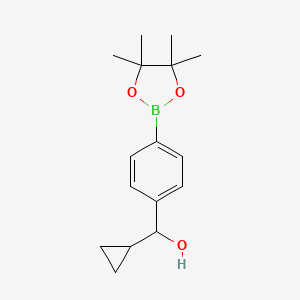

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Beschreibung

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 1220219-36-2) is a boronic ester-containing compound with a cyclopropane ring directly attached to a para-substituted phenyl group and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C16H23BO3, with a molecular weight of 274.16 g/mol . The compound is typically stored under inert conditions at 2–8°C and is used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its pinacol boronic ester group .

Eigenschaften

Molekularformel |

C16H23BO3 |

|---|---|

Molekulargewicht |

274.2 g/mol |

IUPAC-Name |

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14(18)11-5-6-11/h7-11,14,18H,5-6H2,1-4H3 |

InChI-Schlüssel |

BNFQARSIGRBKKR-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3CC3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol beinhaltet typischerweise die Reaktion von Cyclopropylboronsäure mit 4-Brom-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzol unter Suzuki-Miyaura-Kupplungsbedingungen. Die Reaktion wird in Gegenwart eines Palladiumkatalysators und einer Base, wie z. B. Kaliumcarbonat, in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Toluol durchgeführt. Das Reaktionsgemisch wird zum Rückfluss erhitzt, und das Produkt wird durch Standard-Reinigungstechniken wie Säulenchromatographie isoliert .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol durch Optimierung der Reaktionsbedingungen und Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und verbessert die Gesamtausbeute und Reinheit des Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann zum entsprechenden Alkohol oder Alkan reduziert werden.

Substitution: Die Boronsäureestergruppe kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).

Wichtigste gebildete Produkte

Oxidation: Bildung von Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)keton.

Reduktion: Bildung von Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methan.

Substitution: Bildung verschiedener substituierter Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Cyclopropyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol beinhaltet seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen. Die Boronsäureestergruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, was sie in biochemischen Anwendungen nützlich macht. Zusätzlich kann die Cyclopropylgruppe an Ringöffnungsreaktionen teilnehmen, die zur Bildung neuer chemischer Einheiten führen.

Wirkmechanismus

The mechanism of action of Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to undergo various chemical transformations. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. Additionally, the cyclopropyl group can participate in ring-opening reactions, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Structure: Chlorine substituent at the meta position instead of cyclopropyl. Physical State: Oil (vs. solid for the cyclopropyl analog) . Reactivity: The electron-withdrawing Cl group may reduce electron density at the boron center, altering cross-coupling efficiency. Yield: 90% (synthesized via General Procedure A) .

Difluoro-Substituted Analog

- Cyclopropyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol Structure: Two fluorine atoms at meta positions relative to boron. Impact: Increased electronegativity may enhance stability but reduce nucleophilicity in coupling reactions .

Functional Group Modifications

Acetamide Derivative

- N-{1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide Structure: Methanol replaced with acetamide (-NHCOCH3). Molecular Weight: 301.195 g/mol (vs. 274.16 for the parent compound) . Applications: Potential for hydrogen bonding, altering solubility and biological activity .

Carboxylic Acid Derivatives

Cycloalkane Ring Variations

Cyclobutyl Analog

- (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol Structure: Cyclobutane replaces cyclopropane. Molecular Weight: 288.19 g/mol (larger ring size increases strain relief) . Stability: Reduced ring strain compared to cyclopropane may enhance thermal stability .

Stereochemical Variants

Physical and Chemical Properties Comparison

Biologische Aktivität

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- Molecular Formula : C16H23B1O3

- Molecular Weight : 284.18 g/mol

| Property | Value |

|---|---|

| CAS Number | 126689-01-8 |

| Boiling Point | 146°C |

| Purity | ≥95.0% |

| Physical Form | Liquid |

Research indicates that compounds containing dioxaborolane moieties exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as GSK-3β and CYP450 isoforms. For instance, derivatives of dioxaborolane have demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by suppressing nitric oxide production and pro-inflammatory cytokines in cell-based assays .

- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) treatment .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : The presence of the dioxaborolane group may enhance the solubility and permeability of the compound across biological membranes.

- Metabolism : Initial studies suggest that metabolic stability is a concern; compounds similar to this have shown rapid metabolism in liver microsomes .

- Excretion : The elimination half-life and routes of excretion remain to be fully characterized.

Case Studies

Several studies have highlighted the biological activity of compounds related to cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol:

-

Antiviral Efficacy : A study demonstrated that derivatives with similar structures exhibited potent inhibition of HCV NS5B polymerase with EC50 values < 50 nM .

Compound EC50 (nM) Inhibition Type 4 <50 NS5B Inhibition 5 >50 Not Effective - Anti-inflammatory Effects : In a lipopolysaccharide-induced inflammation model, compounds with cyclopropyl and dioxaborolane moieties significantly reduced pro-inflammatory cytokine levels .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.